N2-(3,5-dimethylphenyl)-N4-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride
CAS No.: 1179414-42-6
Cat. No.: VC6834825
Molecular Formula: C22H27ClN6O
Molecular Weight: 426.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1179414-42-6 |
|---|---|
| Molecular Formula | C22H27ClN6O |
| Molecular Weight | 426.95 |
| IUPAC Name | 2-N-(3,5-dimethylphenyl)-4-N-(3-methoxyphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
| Standard InChI | InChI=1S/C22H26N6O.ClH/c1-15-11-16(2)13-18(12-15)24-21-25-20(23-17-7-6-8-19(14-17)29-3)26-22(27-21)28-9-4-5-10-28;/h6-8,11-14H,4-5,9-10H2,1-3H3,(H2,23,24,25,26,27);1H |
| Standard InChI Key | DIEKXWZGIJLJGI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC3=CC(=CC=C3)OC)N4CCCC4)C.Cl |
Introduction
N2-(3,5-dimethylphenyl)-N4-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a complex organic compound with a molecular formula of C22H27ClN6O. This compound belongs to the triazine class, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of a pyrrolidine ring and two distinct phenyl groups (3,5-dimethylphenyl and 3-methoxyphenyl) attached to the triazine core suggests potential biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that require precise conditions to achieve the desired structure. Although specific synthesis details for this compound are not readily available, similar triazine derivatives often involve condensation reactions between appropriate amines and chlorotriazines, followed by hydrochloride salt formation.
Research Findings
While detailed research findings specifically on N2-(3,5-dimethylphenyl)-N4-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride are scarce, compounds with similar structures have shown promise in various biological assays. For instance, triazine derivatives are often explored for their antimicrobial, antiviral, or anticancer properties. Further research would be necessary to determine the specific biological activities of this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume